4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
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Overview
Description
4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a chemical compound known for its unique structural properties and reactivity. This compound is often utilized in various scientific research fields due to its stability and versatility.
Preparation Methods
The synthesis of 4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the reaction of 2-bromo-2-methylpropionic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane . The mixture is stirred under controlled temperature conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include dichloromethane, potassium carbonate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions.
Biology: The compound is employed in studies involving oxidative stress and radical-mediated processes.
Industry: The compound is used in the production of advanced materials and nanomotors.
Mechanism of Action
The compound exerts its effects primarily through radical-mediated mechanisms. The bromine atom can be homolytically cleaved to generate a radical species, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds include:
2-Bromo-2-methylpropionic acid: Shares the bromo and methyl groups but lacks the piperidinyloxy moiety.
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO): A stable free radical used in oxidation reactions.
4-(2-Bromo-2-methyl-1-oxopropoxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of the piperidinyloxy group
The uniqueness of 4-(2-Bromo-2-methyl-1-oxopropoxy)-2,2,6,6-tetramethyl-1-piperidinyloxy lies in its combination of the bromo, methyl, and piperidinyloxy groups, which confer distinct reactivity and stability.
Properties
Molecular Formula |
C13H23BrNO3 |
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Molecular Weight |
321.23 g/mol |
InChI |
InChI=1S/C13H23BrNO3/c1-11(2)7-9(8-12(3,4)15(11)17)18-10(16)13(5,6)14/h9H,7-8H2,1-6H3 |
InChI Key |
GVMWHMHNQRVKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OC(=O)C(C)(C)Br)C |
Origin of Product |
United States |
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